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molecular formula C14H11NS B184216 4-(Benzylthio)benzonitrile CAS No. 150993-53-6

4-(Benzylthio)benzonitrile

Cat. No. B184216
M. Wt: 225.31 g/mol
InChI Key: OSFPURHZZWDHNR-UHFFFAOYSA-N
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Patent
US05840753

Procedure details

A mixture of 37.2 g of benzylmercaptan, 36.3 g of 4-fluorobenzonitrile and 42 g of potassium carbonate in 700 ml of butan-2-one is held under reflux for 7 hours. The solvent is evaporated in vacuo, the residue is taken up into water and petroleum ether. The crystals formed are filtered off, washed with water and petroleum ether to give 46 g of 4-benzylthiobenzonitrile as crystals with a melting point of 85° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:1]([S:8][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
36.3 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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